molecular formula C13H14N2O3 B13934222 Methyl 4-(benzyloxy)-5-methyl-1H-pyrazole-3-carboxylate

Methyl 4-(benzyloxy)-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B13934222
M. Wt: 246.26 g/mol
InChI Key: LWQDFCANCCETCJ-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4-(phenylmethoxy)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-4-(phenylmethoxy)-1H-pyrazole-3-carboxylate typically involves the reaction of 5-methyl-4-(phenylmethoxy)-1H-pyrazole-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-4-(phenylmethoxy)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogens or other substituents can be introduced using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated pyrazoles, other substituted derivatives.

Scientific Research Applications

Methyl 5-methyl-4-(phenylmethoxy)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-4-(phenylmethoxy)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-4-(phenylmethoxy)-1H-pyrazole-3-carboxylate stands out due to its unique combination of a pyrazole ring with a phenylmethoxy group, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 3-methyl-4-phenylmethoxy-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-9-12(11(15-14-9)13(16)17-2)18-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,15)

InChI Key

LWQDFCANCCETCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=C1OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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